d-Tartaric acid

概要

説明

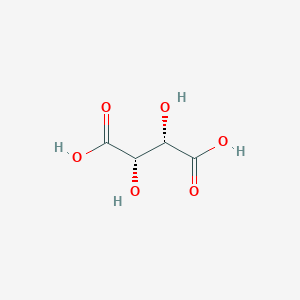

d-Tartaric acid (CAS 147-71-7), a naturally occurring dicarboxylic acid with the chemical formula $ \text{C}4\text{H}6\text{O}_6 $, is one of the four stereoisomers of tartaric acid. It is characterized by two chiral centers, resulting in the (2S,3S) configuration, and exhibits dextrorotatory optical activity, rotating plane-polarized light to the right . Its primary applications span pharmaceuticals, food additives, and chiral resolution in organic synthesis. This compound is also critical in biomedical materials, where it enhances drug release kinetics and biocompatibility .

準備方法

Synthetic Routes and Reaction Conditions: D-tartaric acid can be synthesized through the microbial conversion of cis-epoxysuccinic acid. This process involves the asymmetrical hydrolysis of cis-epoxysuccinic acid by the catalytic action of specific microorganisms such as Achromobacter and Alcaligenes . Another method involves the reaction of this compound with benzoyl chloride in the presence of copper sulfate as a catalyst and toluene as a solvent to produce D-dibenzoyl tartaric acid .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from by-products of wine fermentation. The lees and other waste products from fermentation are heated and neutralized with calcium hydroxide, resulting in the precipitation of calcium tartrate. This precipitate is then treated with sulfuric acid to produce free tartaric acid .

化学反応の分析

反応の種類: D-酒石酸は、酸化反応、還元反応、置換反応など、様々な化学反応を起こします。

一般的な試薬と条件:

酸化: D-酒石酸は、過マンガン酸カリウムや過酸化水素などの強力な酸化剤を使用して酸化できます。

還元: D-酒石酸の還元は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

主な生成物:

酸化: D-酒石酸の酸化は、シュウ酸の生成につながる可能性があります。

還元: 還元は、ジヒドロキシブタンジオ酸を生成することができます。

科学研究における用途

D-酒石酸は、科学研究において幅広い用途を持っています。

化学: エナンチオマー的に純粋な化合物の合成において、キラル分割剤として使用されます。

生物学: D-酒石酸は、酵素機構の研究や様々な生化学的アッセイにおける基質として使用されます.

科学的研究の応用

Pharmaceutical Applications

Optical Resolution and Chiral Synthesis

d-Tartaric acid plays a crucial role in the pharmaceutical industry as a chiral resolving agent. It is utilized in the optical resolution of racemic mixtures, which is essential for synthesizing enantiomerically pure compounds. For instance, it has been successfully employed in the resolution of amino acids and pharmaceutical intermediates, enhancing the efficacy and safety profiles of drugs. The process typically involves forming salts with the racemic compounds, which can then be separated based on their differing solubilities .

Case Study: Resolution of Amino Acids

A notable application is in the resolution of racemic 2-amino-2,3-dimethylbutyronitrile. The process involves recovering this compound from waste streams generated during synthesis. This method not only recycles this compound but also contributes to sustainable practices in drug manufacturing .

Food Industry Applications

Acidulant and Stabilizer

In the food industry, this compound is primarily used as an acidulant and stabilizer. It enhances the flavor profile of various food products and acts as a stabilizing agent for certain emulsions. Additionally, it is employed in the production of cream of tartar, which is used in baking to stabilize egg whites and prevent sugar crystallization .

Table 1: Food Applications of this compound

| Application | Description |

|---|---|

| Acidulant | Enhances flavor in beverages and confectionery |

| Stabilizer | Stabilizes emulsions in sauces and dressings |

| Cream of Tartar | Used in baking for stabilization |

Industrial Applications

Cleaning and Polishing Agents

This compound is utilized in various industrial applications, including cleaning and polishing metals. Its chelating properties allow it to effectively remove oxidation and tarnish from metal surfaces, making it valuable in metal finishing processes .

Photographic Industry

In the photographic industry, this compound is used in specific photographic printing processes due to its ability to act as a reducing agent. This property is essential for developing photographs where precise chemical reactions are required .

Agricultural Applications

Pesticide Formulation

Recent studies have highlighted the potential use of this compound in pesticide formulations. Its ability to enhance the bioavailability of active ingredients makes it an attractive additive for improving pesticide effectiveness. Research indicates that formulations incorporating this compound can lead to better pest control outcomes while minimizing environmental impact .

Table 2: Agricultural Applications of this compound

| Application | Description |

|---|---|

| Pesticide Additive | Enhances bioavailability of active ingredients |

| Herbicide Development | Used in formulating environmentally friendly herbicides |

作用機序

D-酒石酸の作用機序は、様々な分子標的との相互作用を含みます。キレート剤として作用し、金属イオンに結合して、不要な化学反応への関与を防ぎます。 生物系では、D-酒石酸は、活性部位に結合することで特定の酵素を阻害し、代謝経路に影響を与える可能性があります . さらに、重曹との相互作用によって二酸化炭素を生成することができ、これは二重造影ラジオグラフィーで使用されます .

類似化合物の比較

D-酒石酸は、酒石酸の複数の立体異性体の1つです。他の立体異性体には以下が含まれます。

L-酒石酸: 左旋性で、これも自然に存在し、類似の物理的特性を持っていますが、光学回転が反対です。

メソ-酒石酸: キラリティを持たない形で、光学的に不活性であり、エナンチオマーとは異なる物理的特性を持っています.

ラセミ酒石酸: D-酒石酸とL-酒石酸の合成混合物で、内部補償によって光学的に不活性です.

独自性: D-酒石酸は、特定の光学活性と、様々な果物に自然に含まれることが特徴です。 エナンチオマー的に純粋な化合物の合成において、キラル分割剤として機能する能力は、特に価値があります .

類似化合物との比較

Comparison with Similar Compounds

Structural and Stereochemical Differences

Tartaric acid has three stereoisomers:

- d-Tartaric acid (2S,3S)

- l-Tartaric acid (2R,3R) (enantiomer of this compound)

- Meso-tartaric acid (internal plane of symmetry, optically inactive)

- Racemic tartaric acid (dl-mixture, equimolar d- and l-forms, optically inactive)

Crystal Structures :

- d- and l-Tartaric acid: Monoclinic (space group $ P2_1 $) with nearly identical structures .

- Racemic tartaric acid : Triclinic (space group $ P1 $) due to alternating d- and l-layers .

- Meso-tartaric acid : Distinct crystal lattice due to internal symmetry, leading to different thermal stability .

Thermal Stability and Decomposition

Thermogravimetric (TG) and differential thermal analysis (DTA) reveal significant differences:

| Property | This compound | l-Tartaric Acid | Racemic Tartaric Acid | Meso-Tartaric Acid |

|---|---|---|---|---|

| Decomposition Onset (°C) | 170.0 (443.2 K) | 170.0 (443.0 K) | 306.1 K (first phase) | 480.6 K |

| Weight Loss Mechanism | 3H$_2$O + 3CO | 3H$_2$O + 3CO | Bound H$_2$O loss | 3H$_2$O + 3CO |

| Thermal Stability | Moderate | Moderate | High (42 K range) | Highest |

Racemic and meso-tartaric acids exhibit superior thermal stability due to hydrogen-bonding networks and molecular packing .

Optical Activity and Chiral Resolution

Optical Rotation :

Chiral Resolution :

Drug Release and Biocompatibility

In paclitaxel (PTX)-coated biomedical devices, this compound modulates drug release:

- Optimal Ratio : PTX:this compound = 2:1 yields highest initial release (Day 1: 25% cumulative release) due to enhanced hydrophilicity and solubility .

- Cumulative Release : By Day 7, higher this compound content reduces cumulative release (e.g., 60% at 3:1 ratio vs. 45% at 1:1) due to slower matrix degradation .

Biocompatibility :

Q & A

Basic Research Questions

Q. What are the distinguishing structural characteristics of d-Tartaric acid that influence its reactivity in chiral synthesis?

this compound (C₄H₆O₆) contains two carboxylic acid groups, four hydroxyl groups, and two chiral centers, forming a meso compound with a (2R,3R) configuration. Its 15 bonds include 9 non-H bonds (2 double bonds, 2 carboxylic acids, 4 hydroxyl groups), enabling hydrogen bonding and chelation with metal ions. The rotatable bonds (C-O and C-C) allow conformational flexibility, critical for chiral recognition in asymmetric catalysis .

Q. What spectroscopic methods are recommended for determining the enantiomeric purity of this compound in complex mixtures?

Fluorescence spectroscopy using chiral receptors (e.g., poly-L-SUW) is effective. For instance, poly-L-SUW exhibits distinct emission intensity shifts when bound to D- vs. L-tartaric acid. Binding constants (e.g., 617 ± 0.12 M⁻¹ for R,R-bidentate receptors with this compound) enable quantitative discrimination. Titration experiments with fixed total tartaric acid concentrations (e.g., 5.0 × 10⁻⁶ M) and variable enantiomeric ratios provide calibration curves for purity assessment .

Q. How can X-ray crystallography be optimized to determine the absolute configuration of this compound crystals?

Combine standard X-ray diffraction data with crystal face development analysis. For this compound, the (010) and (110) crystal faces exhibit distinct growth patterns due to hydrogen-bonding networks. By correlating face morphology with the (2R,3R) configuration derived from anomalous dispersion effects, the absolute stereochemistry can be unambiguously assigned .

Advanced Research Questions

Q. How does the molar ratio of this compound to other components affect enantioselectivity in asymmetric catalysis?

In Sharpless asymmetric epoxidation, a 2:1 molar ratio of this compound ditert-butyl ester to hydroxypropyl-β-cyclodextrin (HP-β-CD) maximizes enantioselectivity (e.g., KR = 0.52 vs. KS = 0.27 for cyclopentolate). This ratio balances the formation of inclusion complexes with chiral selectors, optimizing steric and electronic interactions for enantiomer discrimination .

Q. What experimental approaches resolve contradictions in studies examining this compound’s role in biomimetic mineralization?

Contradictory hypotheses about magnesium incorporation in amorphous calcium carbonate (ACC) can be tested via HPLC analysis. Despite this compound’s presence (up to ~4 mol% in ACC), no correlation exists between Mg/Ca ratios and carboxylate content. Methodological controls, such as synthesizing ACC under fixed Mg/Ca solution ratios (e.g., 2.0–5.0) and quantifying organics via combustion analysis, clarify that Mg uptake is governed by solution chemistry, not direct complexation .

Q. How can this compound be utilized to modulate drug release kinetics in polymeric coatings, and what parameters require optimization?

In paclitaxel-coated balloons (PCBs), increasing this compound content (e.g., PTX:this compound ratios from 1:1 to 2:1) enhances hydrophilicity (contact angle reduction by 15–20%) and cumulative drug release (from 60% to 85% over 24 hours). Key parameters include:

- Crystallinity : Higher this compound disrupts PTX crystallinity, accelerating dissolution.

- Coating uniformity : Atomic force microscopy (AFM) confirms smoother surfaces at optimal ratios (2:1).

- Biocompatibility : Endothelial cell viability (CCK-8 assay) must exceed 90% at 3 days post-application .

特性

IUPAC Name |

(2S,3S)-2,3-dihydroxybutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6/c5-1(3(7)8)2(6)4(9)10/h1-2,5-6H,(H,7,8)(H,9,10)/t1-,2-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEWJPZIEWOKRBE-LWMBPPNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H](C(=O)O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | tartaric acid | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Tartaric_acid | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4043775, DTXSID5046986 | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [ICSC] Colorless or white odorless solid; [JECFA] White odorless crystalline powder; [Acros Organics MSDS], Solid; [Merck Index] White odorless crystalline powder; [Alfa Aesar MSDS], Solid, WHITE CRYSTALLINE POWDER. | |

| Record name | DL-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13966 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17854 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

210 °C c.c. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

1.00E+06 mg/L @ 25 °C (exp), Solubility in water, g/l at 20 °C: 1400 (very soluble) | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density (water = 1): 1.79 | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

CAS No. |

133-37-9, 147-71-7 | |

| Record name | dl-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147-71-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Tartaric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000147717 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Butanedioic acid, 2,3-dihydroxy-, (2S,3S)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | d-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4043775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dl-Tartaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5046986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (-)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.178 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (±)-tartaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TARTARIC ACID, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RRX6A4PL3C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

169 - 170 °C, 206 °C | |

| Record name | D-tartaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01694 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Tartaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029878 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | TARTARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0772 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。